

Application of DL-Tartaric Acid-d2 in Metabolomics Research: A Detailed Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-Tartaric acid-d2**

Cat. No.: **B12405551**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of **DL-Tartaric acid-d2** as a stable isotope-labeled internal standard (SIL-IS) in metabolomics research, particularly for the accurate quantification of tartaric acid in biological matrices. The use of SIL-IS is critical for correcting variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring high accuracy and precision in quantitative metabolomics studies.

Application Notes

DL-Tartaric acid-d2 is an isotopically labeled form of tartaric acid where two hydrogen atoms have been replaced by deuterium. This mass difference allows for its differentiation from the endogenous, unlabeled tartaric acid by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative analysis.[\[1\]](#)

The primary application of **DL-Tartaric acid-d2** in metabolomics is in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[\[2\]](#)[\[3\]](#) This technique is employed for the precise measurement of tartaric acid concentrations in various biological samples, including urine and plasma. Accurate quantification of tartaric acid is valuable in several research areas:

- Biomarker of Wine Consumption: Urinary tartaric acid has been identified as a sensitive and specific biomarker for assessing wine intake.[2][3][4] This is crucial for nutritional studies and for investigating the correlation between wine consumption and various health outcomes, such as cardiovascular health.[3][4]
- Clinical Metabolomics: Altered levels of organic acids, including tartaric acid, can be indicative of certain metabolic disorders. Accurate measurement using deuterated standards is essential for the diagnosis and monitoring of such conditions.
- Food Metabolomics: This methodology can be applied to determine the tartaric acid content in beverages like wine, which is important for quality control and authentication.[2]

The use of **DL-Tartaric acid-d2** helps to mitigate matrix effects, which are a common source of error in the analysis of complex biological samples. By adding a known amount of the deuterated standard to each sample, any signal suppression or enhancement caused by other components in the matrix will affect both the analyte and the internal standard similarly, allowing for a reliable quantification based on the ratio of their signals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for an LC-MS/MS method for the analysis of tartaric acid in human urine using **DL-Tartaric acid-d2** as an internal standard. [2][3]

Table 1: LC-MS/MS Parameters for Tartaric Acid and **DL-Tartaric acid-d2**

Parameter	Tartaric Acid	DL-Tartaric acid-d2 (Internal Standard)
Precursor Ion (m/z)	149	151
Product Ion (Quantifier, m/z)	87	88
Product Ion (Qualifier, m/z)	73	74

Table 2: Sample Preparation and Calibration

Parameter	Value
Internal Standard Stock Solution Concentration	60 - 200 µg/mL in water
Volume of Internal Standard Added per Sample	10 µL
Calibration Curve Range	0.01 to 5 µg/mL

Experimental Protocols

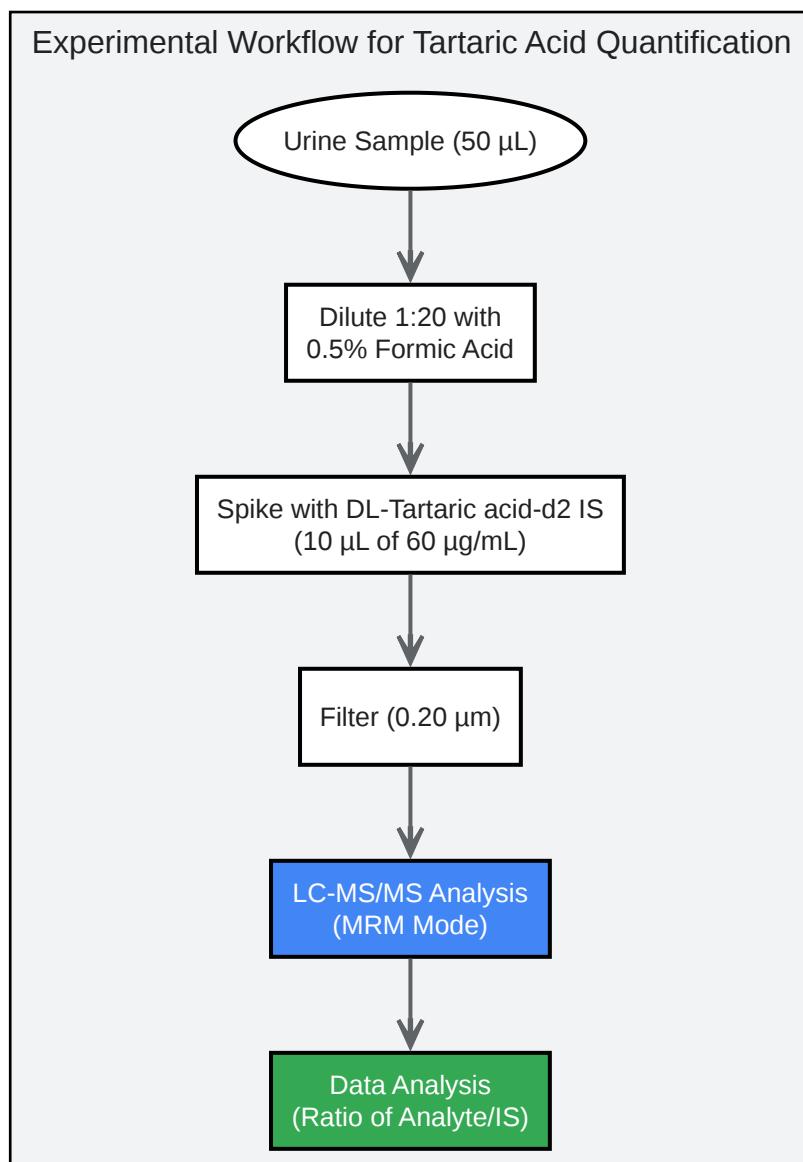
This section provides a detailed methodology for the quantification of tartaric acid in human urine using a stable-isotope dilution LC-MS/MS method.

Preparation of Reagents and Standards

- Tartaric Acid Standard Stock Solution: Prepare a stock solution of unlabeled tartaric acid in water. From this, create a series of working standard solutions with concentrations ranging from 0.01 to 5 µg/mL by diluting with 0.5% formic acid in water.[\[3\]](#) Store these solutions in amber glass vials at -20°C.[\[3\]](#)
- Internal Standard (IS) Stock Solution: Prepare a stock solution of DL-(±)-tartaric-2,3-d2 acid in water at a concentration of 60 µg/mL or 200 µg/mL.[\[2\]](#)[\[3\]](#)
- Dilution Solvent: Prepare a solution of 0.5% formic acid in ultrapure water.[\[2\]](#)[\[3\]](#)

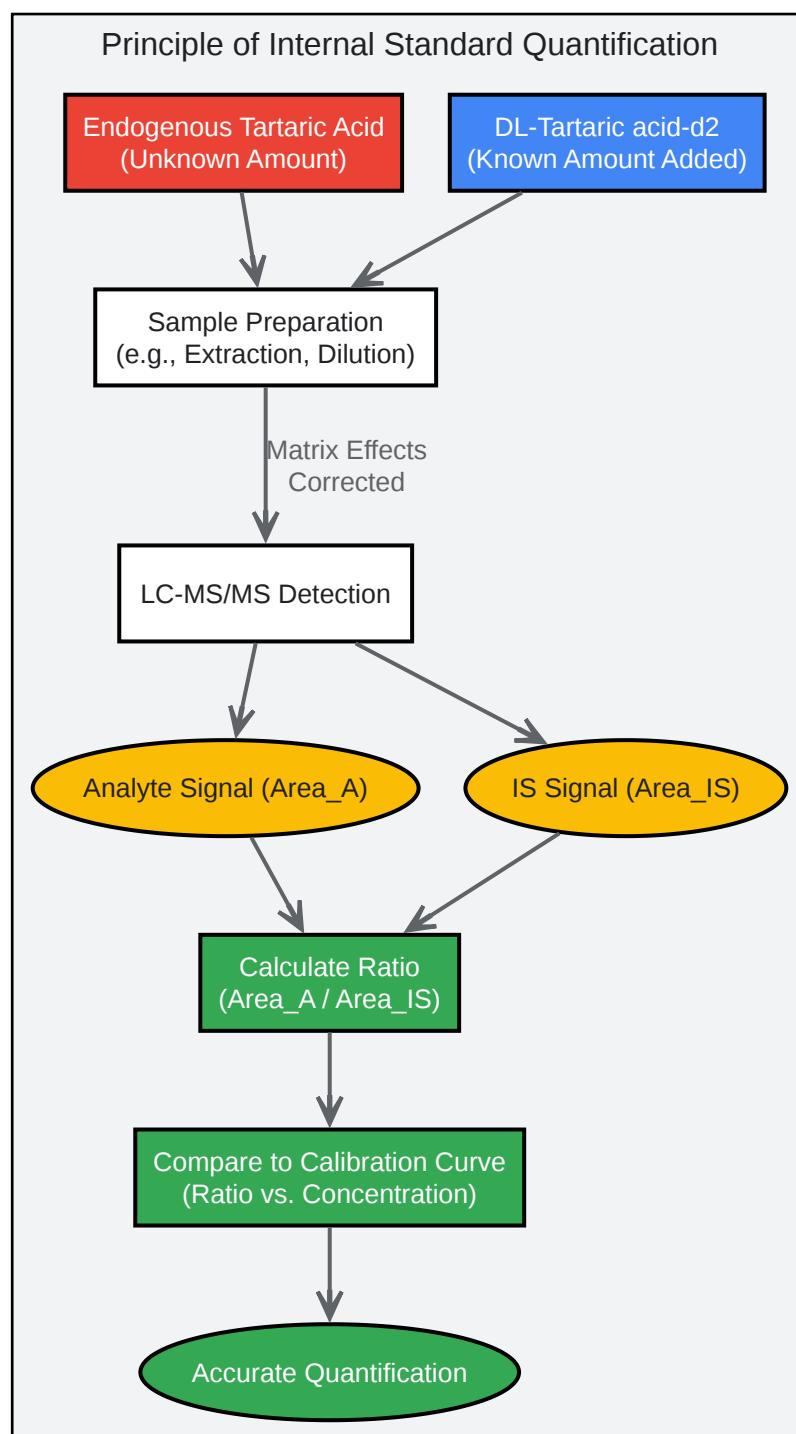
Sample Preparation

- Thaw frozen urine samples at room temperature.
- Vortex the urine samples to ensure homogeneity.
- For each sample, pipette 50 µL of urine into a microcentrifuge tube.[\[2\]](#)
- Add 950 µL of the dilution solvent (0.5% formic acid in water) to achieve a 1:20 dilution.[\[2\]](#)
- Add 10 µL of the **DL-Tartaric acid-d2** internal standard stock solution (60 µg/mL) to the diluted sample.[\[2\]](#)
- Vortex the mixture thoroughly.


- Filter the sample using a 0.20 μm syringe filter into an LC autosampler vial.[2][3]
- Analyze the samples in triplicate.[2]

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.[3]
- LC Column: Atlantis T3 C18 column (100 mm \times 2.1 mm, 3 μm) or equivalent.[3] Maintain the column temperature at 25°C.[3]
- Mobile Phase A: 0.5% formic acid in water.[3]
- Mobile Phase B: 0.5% formic acid in acetonitrile.[3]
- LC Gradient: A suitable gradient to separate tartaric acid from other matrix components.
- Flow Rate: 350 $\mu\text{L}/\text{min}$.[2][3]
- Injection Volume: 10 μL .[2][3]
- Post-Column Infusion: To enhance ionization efficiency, introduce acetonitrile at a flow rate of 250 $\mu\text{L}/\text{min}$ post-column.[2][3]
- MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Use the transitions specified in Table 1.


Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of using an internal standard for quantification.

[Click to download full resolution via product page](#)

Caption: Workflow for urinary tartaric acid analysis using **DL-Tartaric acid-d2**.

[Click to download full resolution via product page](#)

Caption: Logic of quantification using a stable isotope-labeled internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Urinary tartaric acid as a potential biomarker for the dietary assessment of moderate wine consumption: a randomised controlled trial | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Urinary Tartaric Acid, a Biomarker of Wine Intake, Correlates with Lower Total and LDL Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary tartaric acid as a biomarker of wine consumption and cardiovascular risk: the PREDIMED trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of DL-Tartaric Acid-d2 in Metabolomics Research: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12405551#applications-of-dl-tartaric-acid-d2-in-metabolomics-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com